molecular formula C9H11Cl2NO2S B4427898 1-(3,4-dichlorophenyl)-N,N-dimethylmethanesulfonamide

1-(3,4-dichlorophenyl)-N,N-dimethylmethanesulfonamide

Cat. No. B4427898
M. Wt: 268.16 g/mol
InChI Key: RETQUDVMLDESJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dichlorophenyl)-N,N-dimethylmethanesulfonamide, also known as DCDMS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative and is widely used as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-N,N-dimethylmethanesulfonamide is not well understood. However, it is believed that the compound acts as an electrophile and reacts with nucleophiles to form covalent bonds. This reaction results in the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been reported that the compound can cause skin irritation and respiratory problems in humans.

Advantages and Limitations for Lab Experiments

1-(3,4-dichlorophenyl)-N,N-dimethylmethanesulfonamide has several advantages as a reagent in lab experiments. It is relatively easy to synthesize and is readily available. Additionally, it is stable and can be stored for long periods without degradation. However, this compound has several limitations. It is toxic and can cause harm to humans if not handled properly. Additionally, it can react with other compounds in unpredictable ways, making it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of 1-(3,4-dichlorophenyl)-N,N-dimethylmethanesulfonamide in scientific research. One potential application is in the synthesis of new pharmaceuticals and agrochemicals. Additionally, this compound could be used as a reagent in the development of new materials, such as polymers and coatings. Further research is needed to fully understand the potential applications of this compound in these areas.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a sulfonamide derivative and is widely used as a reagent in organic synthesis. While the mechanism of action and physiological effects of this compound are not well understood, it has several advantages and limitations as a reagent in lab experiments. There are several future directions for the use of this compound in scientific research, including in the development of new pharmaceuticals, agrochemicals, and materials.

Scientific Research Applications

1-(3,4-dichlorophenyl)-N,N-dimethylmethanesulfonamide has been widely used in scientific research as a reagent for the synthesis of various compounds. It has been used in the synthesis of sulfonamides, amides, and other organic compounds. Additionally, this compound has been used as a reagent for the synthesis of pharmaceuticals and agrochemicals.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-N,N-dimethylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2NO2S/c1-12(2)15(13,14)6-7-3-4-8(10)9(11)5-7/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETQUDVMLDESJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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